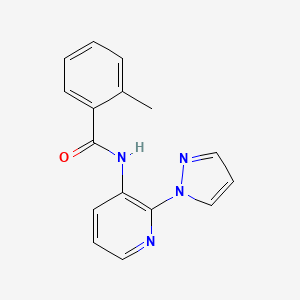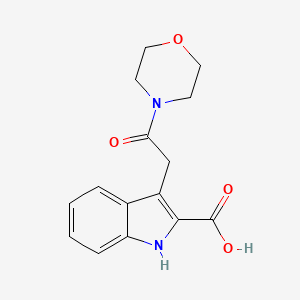![molecular formula C18H28N2O4S B7539219 N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide](/img/structure/B7539219.png)
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide, commonly known as A-438079, is a potent and selective antagonist of the P2X7 receptor. The P2X7 receptor is a member of the purinergic receptor family, which plays a crucial role in various physiological processes, including inflammation, pain, and immune response. A-438079 has been extensively studied for its potential therapeutic applications in various diseases, including chronic pain, neurodegenerative disorders, and cancer.
Wirkmechanismus
A-438079 exerts its effects by selectively blocking the P2X7 receptor. The P2X7 receptor is a ligand-gated ion channel that is activated by extracellular ATP. Activation of the P2X7 receptor leads to the influx of calcium ions and the release of pro-inflammatory cytokines, which play a crucial role in various physiological processes, including inflammation, pain, and immune response. By blocking the P2X7 receptor, A-438079 inhibits the release of pro-inflammatory cytokines and reduces inflammation and pain.
Biochemical and Physiological Effects:
A-438079 has been shown to have potent analgesic effects in animal models of chronic pain. It has also been shown to have neuroprotective effects in models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Vorteile Und Einschränkungen Für Laborexperimente
A-438079 has several advantages for lab experiments, including its high potency and selectivity for the P2X7 receptor. However, A-438079 also has some limitations, including its low solubility in water and its potential toxicity at high doses.
Zukünftige Richtungen
There are several future directions for the study of A-438079. One potential direction is the development of more potent and selective P2X7 receptor antagonists. Another direction is the investigation of the potential therapeutic applications of A-438079 in other diseases, including autoimmune disorders and infectious diseases. Additionally, further research is needed to understand the long-term effects of A-438079 and its potential toxicity.
Synthesemethoden
A-438079 can be synthesized using a multi-step process involving the reaction of various reagents, including cyclooctylamine, 4-methoxybenzenesulfonyl chloride, and beta-alanine. The synthesis process of A-438079 has been optimized to achieve high yields and purity.
Wissenschaftliche Forschungsanwendungen
A-438079 has been extensively studied for its potential therapeutic applications in various diseases. It has been shown to have potent analgesic effects in animal models of chronic pain. A-438079 has also been shown to have neuroprotective effects in models of neurodegenerative disorders, including Alzheimer's disease and Parkinson's disease. Additionally, A-438079 has been studied for its potential anti-cancer properties, as it has been shown to inhibit the growth and proliferation of cancer cells.
Eigenschaften
IUPAC Name |
N-cyclooctyl-3-[(4-methoxyphenyl)sulfonylamino]propanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H28N2O4S/c1-24-16-9-11-17(12-10-16)25(22,23)19-14-13-18(21)20-15-7-5-3-2-4-6-8-15/h9-12,15,19H,2-8,13-14H2,1H3,(H,20,21) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MVBWQPNNFROLMA-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)S(=O)(=O)NCCC(=O)NC2CCCCCCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H28N2O4S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
368.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N~1~-cyclooctyl-N~3~-[(4-methoxyphenyl)sulfonyl]-beta-alaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![N,N-diethyl-4-[(2-methylbenzoyl)amino]piperidine-1-carboxamide](/img/structure/B7539152.png)
![Methyl 2-[3-(cyclopentanecarbonylamino)phenoxy]acetate](/img/structure/B7539153.png)
![1-[3-[3-(4-Methoxyphenyl)-1,2,4-oxadiazol-5-yl]piperidin-1-yl]-2-phenylethanone](/img/structure/B7539158.png)

![2-hydroxy-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]benzamide](/img/structure/B7539169.png)
![2-(4-Methylphenyl)-4-[(4-methylpiperazin-1-yl)methyl]-1,3-oxazole](/img/structure/B7539177.png)

![5-bromo-N-methyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539191.png)
![N-methyl-N-[(1-methylpyrazol-4-yl)methyl]pyridine-3-carboxamide](/img/structure/B7539193.png)


![N,3-dimethyl-N-[(1-methylpyrazol-4-yl)methyl]furan-2-carboxamide](/img/structure/B7539227.png)